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Compound of Interest

Compound Name: 5,6-Dimethoxypyridin-3-amine

Cat. No.: B1281223 Get Quote

5,6-Dimethoxypyridin-3-amine: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of

5,6-Dimethoxypyridin-3-amine (CAS No. 79491-49-9). The information presented is intended

to support research and development activities in medicinal chemistry, organic synthesis, and

drug discovery. While experimental data for certain properties are limited in publicly available

literature, this guide consolidates available information and provides context based on related

chemical structures.

Chemical and Physical Properties
5,6-Dimethoxypyridin-3-amine is a substituted aminopyridine with two methoxy groups on the

pyridine ring. These functional groups are expected to influence its electronic properties,

solubility, and reactivity. The presence of the amino group provides a site for further chemical

modification and potential biological interactions.

Table 1: General and Physicochemical Properties of 5,6-Dimethoxypyridin-3-amine
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Property Value Source/Comment

CAS Number 79491-49-9 [1]

Molecular Formula C₇H₁₀N₂O₂ [2]

Molecular Weight 154.17 g/mol [2]

Appearance Solid [2]

Melting Point
91-92 °C (recrystallized from

ligroine)
[1]

Boiling Point 287.4 ± 35.0 °C Predicted[1]

Density 1.159 ± 0.06 g/cm³ Predicted[1]

pKa 5.73 ± 0.10 Predicted[1]

SMILES COC1=C(OC)N=CC(N)=C1

InChI Key
GWUSRFFXHVNXOZ-

UHFFFAOYSA-N
[2]

Solubility: Quantitative solubility data for 5,6-Dimethoxypyridin-3-amine in various solvents is

not readily available in the reviewed literature. Generally, aminopyridines exhibit solubility in

water and organic solvents. The methoxy groups may enhance its solubility in less polar

organic solvents compared to unsubstituted aminopyridines.

Storage and Stability: For optimal stability, it is recommended to store 5,6-Dimethoxypyridin-
3-amine in a dark place under an inert atmosphere at room temperature. Methoxypyridines are

generally stable, but prolonged exposure to light and air may lead to degradation.

Spectral Data
Detailed experimental spectra for 5,6-Dimethoxypyridin-3-amine are not available in the

public domain. However, based on its structure, the following characteristic spectral features

can be anticipated.

Table 2: Predicted Spectroscopic Data for 5,6-Dimethoxypyridin-3-amine
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Technique Predicted Features

¹H NMR

Aromatic protons on the pyridine ring (2H),

signals for two methoxy groups (3H each), and

a signal for the amino group protons (2H). The

chemical shifts of the aromatic protons will be

influenced by the positions of the methoxy and

amino groups.

¹³C NMR

Signals for the five carbons of the pyridine ring

and two carbons from the methoxy groups. The

chemical shifts will be characteristic of a

substituted pyridine ring.

FT-IR (cm⁻¹)

- N-H stretching (primary amine): Two bands

expected in the 3500-3300 cm⁻¹ region.[3][4] -

C-H stretching (aromatic and methyl): ~3100-

2800 cm⁻¹. - N-H bending (primary amine):

~1650-1580 cm⁻¹.[3] - C=C and C=N stretching

(aromatic ring): ~1600-1400 cm⁻¹. - C-O

stretching (methoxy groups): ~1250-1000 cm⁻¹.

- C-N stretching (aromatic amine): ~1335-1250

cm⁻¹.[3]

Mass Spec.

Molecular ion peak (M⁺) expected at m/z = 154.

Fragmentation may involve the loss of methyl

groups from the methoxy substituents and

potentially the elimination of HCN or other small

molecules from the pyridine ring.

Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of 5,6-Dimethoxypyridin-3-amine
was not found in the surveyed literature. However, a plausible synthetic route can be

conceptualized based on general methodologies for the preparation of substituted

aminopyridines. A common approach involves the nitration of a suitable pyridine precursor,

followed by reduction of the nitro group to an amine.
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The following diagram illustrates a hypothetical workflow for the synthesis of 5,6-
Dimethoxypyridin-3-amine.
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Click to download full resolution via product page

Caption: Hypothetical synthesis workflow for 5,6-Dimethoxypyridin-3-amine.

Reactivity
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Specific reactivity studies for 5,6-Dimethoxypyridin-3-amine are not available. However, the

reactivity can be inferred from the functional groups present:

Amino Group: The primary amino group is nucleophilic and can react with a variety of

electrophiles. It is expected to undergo reactions such as acylation, alkylation, arylation, and

diazotization. The pyridine ring nitrogen can also be protonated or alkylated. The reactivity of

the amino group is a key feature for its use as a building block in the synthesis of more

complex molecules.

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The electron-

donating methoxy and amino groups will activate the ring towards electrophilic aromatic

substitution, directing incoming electrophiles to the ortho and para positions relative to the

activating groups. Aminopyridines are known to react with halogens and interhalogens.

Biological Activity
There is no specific biological activity reported for 5,6-Dimethoxypyridin-3-amine in the

reviewed literature. However, the aminopyridine and pyrimidine scaffolds are prevalent in a

wide range of biologically active compounds, suggesting that this molecule could be a valuable

starting point for drug discovery programs.

Derivatives of aminopyridines and pyrimidines have demonstrated a broad spectrum of

pharmacological activities, including:

Anticancer

Anti-inflammatory

Antimicrobial (antibacterial and antifungal)

Antiviral

Kinase Inhibition

The mechanism of action for many aminopyridine-containing drugs involves the modulation of

ion channels. For instance, 4-aminopyridine is a potassium channel blocker. The biological

effects of 5,6-Dimethoxypyridin-3-amine would depend on its specific molecular targets.
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The following diagram illustrates a generic signaling pathway that could potentially be

modulated by a kinase inhibitor derived from an aminopyrimidine scaffold.
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Caption: Generic kinase signaling pathway potentially targeted by aminopyrimidine derivatives.

Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 5,6-
Dimethoxypyridin-3-amine are not available in the public literature. The following sections
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provide generalized methodologies for the types of experiments that would be necessary to

fully characterize this compound.

General Synthesis of a Substituted Aminopyridine
(Illustrative Example)
This protocol is a general representation and would require optimization for the specific

synthesis of 5,6-Dimethoxypyridin-3-amine.

Nitration: The appropriate dimethoxypyridine precursor is dissolved in concentrated sulfuric

acid and cooled in an ice bath. A nitrating mixture (e.g., a mixture of concentrated nitric acid

and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is

stirred until completion (monitored by TLC). The reaction mixture is then carefully poured

onto ice, and the pH is adjusted with a base to precipitate the nitro-dimethoxypyridine

product. The solid is collected by filtration, washed with water, and dried.

Reduction: The nitro-dimethoxypyridine is dissolved in a suitable solvent (e.g., ethanol, ethyl

acetate). A reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic

hydrogenation with Pd/C) is added, and the reaction is stirred at an appropriate temperature

until the reduction is complete (monitored by TLC). The reaction is then worked up to remove

the reducing agent and isolate the crude 5,6-Dimethoxypyridin-3-amine.

Purification: The crude product is purified by a suitable method, such as column

chromatography on silica gel or recrystallization from an appropriate solvent (e.g., ligroine),

to yield the pure compound.

General Analytical Methods
The following are standard methods that would be used to confirm the identity and purity of 5,6-
Dimethoxypyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Process the spectra to determine chemical shifts (ppm), multiplicities, coupling constants

(Hz), and integration. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for

unambiguous signal assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Prepare the sample, for example, as a KBr pellet or a thin film on a salt plate.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Mass Spectrometry (MS):

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular

ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to

confirm the elemental composition.

Conclusion
5,6-Dimethoxypyridin-3-amine is a chemical compound with potential applications in

medicinal chemistry and organic synthesis. This guide has summarized the currently available

chemical and physical properties. Further experimental work is required to fully characterize its

spectral properties, solubility, reactivity, and biological activity to unlock its full potential in

research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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